molecular formula C16H14ClNO3 B2518493 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide CAS No. 848658-79-7

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B2518493
CAS No.: 848658-79-7
M. Wt: 303.74
InChI Key: LJBNLRSPLBPLQG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)-3-oxo-3-phenylpropanamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropanamide
  • 2-chloro-N-(2-methoxyphenyl)-3-oxo-3-phenylpropanamide

Uniqueness

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position of the phenyl ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-21-13-9-5-8-12(10-13)18-16(20)14(17)15(19)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBNLRSPLBPLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(C(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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